(5R)-5-Benzyl-1,3-oxazolidin-2-one

Asymmetric synthesis Chiral auxiliary Stereoselectivity

(5R)-5-Benzyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative with the molecular formula C10H11NO2 and molecular weight 177.20 g/mol. The compound belongs to the Evans-type chiral auxiliary family, featuring a five-membered heterocyclic ring containing nitrogen and oxygen atoms with a benzyl substituent at the 5-position in the (R)-configuration.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 183072-03-9
Cat. No. B12555096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-Benzyl-1,3-oxazolidin-2-one
CAS183072-03-9
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
InChIKeyDLBSGOZFSFUDKO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-5-Benzyl-1,3-oxazolidin-2-one (CAS 183072-03-9) Procurement & Selection Guide for Chiral Synthesis and Impurity Standards


(5R)-5-Benzyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative with the molecular formula C10H11NO2 and molecular weight 177.20 g/mol [1]. The compound belongs to the Evans-type chiral auxiliary family, featuring a five-membered heterocyclic ring containing nitrogen and oxygen atoms with a benzyl substituent at the 5-position in the (R)-configuration [2]. It is utilized in two distinct procurement contexts: as a chiral auxiliary or synthetic intermediate in asymmetric organic synthesis, and as a characterized reference standard (Brivaracetam Impurity 28 / Impurity 102) for pharmaceutical quality control applications [3]. Unlike its (S)-enantiomer or 4-substituted oxazolidinone analogs, the 5R-benzyl substitution pattern confers specific stereochemical and reactivity properties that are not interchangeable across related compounds.

Why Generic Oxazolidinone Substitution Fails: Stereochemical and Positional Isomer Constraints for (5R)-5-Benzyl-1,3-oxazolidin-2-one


Substitution of (5R)-5-benzyl-1,3-oxazolidin-2-one with generic oxazolidinones or positional isomers is not scientifically valid due to two distinct failure modes. First, the stereochemistry at the 5-position (R vs S) and the substitution position (5-benzyl vs 4-benzyl) fundamentally alter the compound's role in asymmetric induction and chiral recognition [1]. Second, when used as a pharmaceutical impurity reference standard for Brivaracetam, the exact CAS-registered structure is mandated by regulatory guidance for analytical method validation and quality control; substitution with any other oxazolidinone derivative would invalidate the traceability of analytical results and fail to meet ANDA submission requirements [2]. The compound's procurement value derives precisely from its defined stereochemical identity and CAS-specific designation, not from general oxazolidinone-class properties.

Quantitative Differentiation Evidence: (5R)-5-Benzyl-1,3-oxazolidin-2-one vs. Structural Analogs


Stereochemical Differentiation: R-Configuration vs. S-Enantiomer in Asymmetric Induction

The (5R)-5-benzyl-1,3-oxazolidin-2-one possesses the R-configuration at the 5-position, which is the stereochemical assignment required for specific asymmetric induction pathways. The (5S)-enantiomer (CAS 173604-34-9) produces opposite facial selectivity in N-acyloxazolidinone-mediated reactions due to the inverted spatial orientation of the benzyl group relative to the reactive carbonyl center [1]. This stereochemical distinction is absolute and non-interchangeable; use of the incorrect enantiomer in a chiral synthetic sequence yields the antipodal product configuration.

Asymmetric synthesis Chiral auxiliary Stereoselectivity

Positional Isomer Differentiation: 5-Benzyl vs. 4-Benzyl Oxazolidinones in Evans Auxiliary Applications

The substitution position of the benzyl group fundamentally distinguishes (5R)-5-benzyl-1,3-oxazolidin-2-one from the more commonly employed 4-benzyl Evans auxiliaries such as (S)-4-benzyl-2-oxazolidinone (CAS 90719-32-7). In Evans-type N-acyloxazolidinone chemistry, the 4-substituted auxiliaries position the stereodirecting group proximal to the reactive carbonyl, providing effective facial shielding. The 5-substituted analog places the benzyl group at a different spatial vector relative to the enolate reaction center, resulting in altered stereocontrol efficiency and substrate scope [1]. This positional difference means the two compounds cannot be substituted for one another in established synthetic protocols.

Evans auxiliary Asymmetric alkylation Aldol reaction

Pharmaceutical Impurity Reference Standard: CAS-Specific Identity for Brivaracetam Quality Control

(5R)-5-Benzyl-1,3-oxazolidin-2-one (CAS 183072-03-9) is formally designated as Brivaracetam Impurity 28 and Brivaracetam Impurity 102 in pharmaceutical reference standard catalogs [1][2]. This CAS-specific designation is critical for regulatory analytical method development and validation. The compound is supplied as a characterized reference standard compliant with ISO 17034 standard material producer certification and is intended for analytical method validation (AMV), quality control applications for Abbreviated New Drug Applications (ANDA), and commercial production of Brivaracetam [3].

Pharmaceutical analysis Impurity profiling Method validation

Validated Application Scenarios for (5R)-5-Benzyl-1,3-oxazolidin-2-one Procurement


Asymmetric Synthesis Where 5-Substituted Oxazolidinone Auxiliaries Are Specifically Required

(5R)-5-Benzyl-1,3-oxazolidin-2-one is procured for asymmetric synthetic protocols that specifically call for a 5-substituted oxazolidinone chiral auxiliary rather than the more common 4-substituted Evans auxiliaries [1]. The compound may be utilized in stereoselective transformations including asymmetric alkylations, aldol condensations, and conjugate additions where the 5-benzyl substitution pattern provides the requisite stereochemical control geometry. Procurement in this context requires verification of enantiomeric purity and specific rotation to ensure the R-configuration.

Chiral Intermediate in Multi-Step Pharmaceutical Synthesis

The compound serves as a chiral building block or synthetic intermediate in multi-step pharmaceutical manufacturing sequences where the 5-benzyloxazolidinone scaffold is incorporated prior to downstream transformations [1]. Its procurement for this application typically requires material with defined purity specifications (≥98% chemical purity) and documentation of stereochemical integrity, as racemization at the C5 position would compromise the enantiopurity of subsequent synthetic intermediates.

Brivaracetam Impurity Reference Standard for Analytical Method Validation and Quality Control

This compound is procured as a fully characterized reference standard (Brivaracetam Impurity 28 / Impurity 102) for analytical method development, method validation, and quality control applications in Brivaracetam drug substance and drug product manufacturing [2][3]. The material is used to establish system suitability, determine relative retention times, and quantify impurity levels in batch release testing. Procurement for this application requires ISO 17034-certified reference standard material with comprehensive certificate of analysis documentation to support ANDA regulatory submissions and commercial production compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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